2-Methylchrysene

Aryl hydrocarbon receptor PAH toxicity in vitro toxicology

For accurate environmental monitoring of PAHs, isomer purity is critical. 2-Methylchrysene (2-MeC) exhibits marginal carcinogenicity, serving as an essential low-activity comparator in toxicological studies. Its analytical response factor differs from other methylchrysenes, preventing quantification errors. Sourced as a BCR-certified reference material, it ensures reliable GC-MS calibration for soil and sediment analysis. Avoid generic PAH mixtures—select the precise isomer for valid results.

Molecular Formula C19H14
Molecular Weight 242.3 g/mol
CAS No. 3351-32-4
Cat. No. B135452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylchrysene
CAS3351-32-4
Synonyms2-Methylchrysene; 
Molecular FormulaC19H14
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3
InChIInChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3
InChIKeyPJVVBVYEMMJZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylchrysene CAS 3351-32-4: Technical Profile and Procurement Considerations for Methylated Chrysene PAH Standards


2-Methylchrysene (2-MeC, CAS 3351-32-4, molecular weight 242.31 g/mol) is a monomethyl derivative of chrysene belonging to the polycyclic aromatic hydrocarbon (PAH) family . This compound occurs ubiquitously in environmental matrices, including cigarette smoke condensate (quantified at 1.2 ng per U.S. blended nonfilter cigarette), crude oil, and sediment samples [1]. Structurally, the methyl substituent at the 2-position distinguishes 2-MeC from five other monomethylchrysene positional isomers (1-, 3-, 4-, 5-, and 6-methylchrysene) and from the parent chrysene, forming a six-isomer methylchrysene panel with widely divergent toxicological and analytical properties [2]. The compound is available as a BCR® certified reference material with 99.9% purity, suitable for GC-MS and HPLC-based environmental quantification applications [3].

Why 2-Methylchrysene Cannot Be Substituted with Other Methylchrysene Isomers in Scientific Workflows


Generic substitution among methylchrysene positional isomers is scientifically invalid due to dramatic position-dependent differences in biological activity spanning several orders of magnitude. The six monomethylchrysene isomers exhibit profoundly divergent toxicological profiles: 5-methylchrysene demonstrates potent complete carcinogenicity and tumor-initiating activity comparable to benzo[a]pyrene, 3-methylchrysene and 6-methylchrysene show strong tumor-initiating activity but weak complete carcinogenicity, while 2-methylchrysene, along with 1- and 4-methylchrysene, displays only marginal or negligible carcinogenic activity [1]. Additionally, analytical response factors for methylated PAHs of identical molecular weight (242 g/mol) vary 17-fold (range: 0.1 to 1.7) across structurally related compounds, meaning that quantifying methylchrysenes as a single unresolved group using a uniform response factor produces systematic overestimation or underestimation of environmental concentrations and associated toxicological risk assessments [2]. These position-specific divergences in both biological activity and analytical detectability preclude any assumption of functional interchangeability, mandating isomer-specific sourcing for all applications requiring accurate identification, quantification, or toxicological interpretation [3].

2-Methylchrysene Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


AhR Agonist Potency of 2-Methylchrysene Versus Chrysene and 5-Methylchrysene in Human Cell-Based Reporter Assays

In a direct head-to-head comparison using a yeast-based reporter assay detecting human AhR-mediated gene expression, 2-methylchrysene exhibited AhR agonist potency similar to that of unsubstituted chrysene, whereas 5-methylchrysene was approximately one-third as potent as chrysene, and 4-methylchrysene was six times more potent [1]. All methylchrysenes induced comparable cytotoxicity in HepG2 cells as measured by sulforhodamine B and trypan blue dye binding assays, indicating that observed differences in AhR activation are not attributable to differential cell viability [1]. At the mRNA and protein expression level, 2-methylchrysene strongly induced CYP1A1 and moderately induced CYP1B1 in HepG2 cells, with expression patterns similar across the methylchrysene panel [1].

Aryl hydrocarbon receptor PAH toxicity in vitro toxicology receptor activation

Complete Carcinogenicity and Tumor-Initiating Activity of 2-Methylchrysene on Mouse Skin Versus 5-Methylchrysene and 3-Methylchrysene

In a comprehensive in vivo carcinogenicity study testing all six methylchrysene isomers (>99.9% purity) and chrysene on mouse skin, 5-methylchrysene exhibited high complete carcinogenicity comparable to benzo[a]pyrene, whereas 2-methylchrysene, 1-methylchrysene, 4-methylchrysene, 6-methylchrysene, and chrysene all showed only marginal carcinogenicity [1]. For tumor-initiating activity, a distinct hierarchy emerged: 3-methylchrysene and 6-methylchrysene were strong tumor initiators, while 2-methylchrysene, along with 1-, 4-, and 5-methylchrysene, exhibited moderate tumor-initiating activity [1]. This study also quantified cigarette smoke content, finding 2-methylchrysene at 1.2 ng per cigarette, compared to 6.1 ng for 3-methylchrysene, 7.2 ng for 6-methylchrysene, and 36.5 ng for chrysene [1].

chemical carcinogenesis PAH toxicology mouse skin model tumor initiation

Analytical Response Factor Variability Among Methylchrysene Isomers and Structurally Related PAHs (MW 242)

A systematic analytical study of twenty-three methylated PAHs sharing identical molecular weight (242 g/mol) demonstrated that relative response factors span a 17-fold range from 0.1 to 1.7 [1]. This cohort includes all six methylchrysene isomers, twelve methyl-benz[a]anthracenes, and five methyl-benzo[c]phenanthrenes [1]. The study explicitly demonstrated that quantifying methylated PAHs as a single unresolved chromatographic group using a uniform response factor introduces systematic quantitative error: environmental concentrations may be either overestimated or underestimated depending on the specific isomer composition of the sample [1]. Using a two-dimensional GC×GC-MS method, twelve of these MW 242 methyl-PAHs were successfully separated, identified, and individually quantified in Elbe River sediment samples [1].

analytical chemistry GC-MS environmental monitoring PAH quantification

Crystal Structure and Molecular Orbital Characterization of 2-Methylchrysene Complexes

X-ray crystallographic analysis of the 1:1 π-π* electron donor-acceptor complexes formed between 1,3,5-trinitrobenzene and all methylchrysene isomers (including 2-methylchrysene) revealed that 5-methylchrysene alone exhibits considerable molecular disorder in both its uncomplexed and complexed states [1]. The crystal structures of the hydrocarbon complexes demonstrate that molecular stacking involves alternation of hydrocarbon with complexing agent, with the aromatic ring of 1,3,5-trinitrobenzene positioned over a hydrocarbon bond involved in ring fusion [1]. This structural disorder unique to 5-methylchrysene correlates with its exceptional mutagenic and carcinogenic potency, which contrasts strongly with the lack of such activity in any other monomethylchrysene including 2-methylchrysene [1].

crystallography molecular orbital theory PAH structure electron donor-acceptor

Photostability of 2-Methylchrysene Versus Parent Chrysene in Organic Solvent Systems

In photodegradation studies comparing two parent PAHs (anthracene and chrysene), two nitrated PAHs, and seven methylated PAHs including all six methylchrysene isomers, methyl-derivatives demonstrated slightly better photostability compared to their parent unsubstituted polycyclic aromatic hydrocarbons [1]. Degradation of all PAHs and NPAHs examined occurred more rapidly in dichloromethane than in isooctane solvent systems [1]. The methylchrysene series (1-, 2-, 3-, 4-, 5-, and 6-methylchrysene) was included in these photostability assessments alongside methylanthracenes, providing comparative stability data across multiple methylated PAH classes [1].

photodegradation PAH stability environmental fate analytical sample handling

Methylchrysene Isomers as Probes for Metabolic Activation Mechanism Studies

Methylchrysene isomers serve as critical mechanistic probes for understanding the metabolic activation pathways of PAHs, with the six-isomer panel enabling systematic investigation of how methyl substitution position influences metabolic fate [1]. The dramatic activity gradient among isomers—from the highly tumorigenic 5-methylchrysene (comparable to benzo[a]pyrene) to the marginally active 2-methylchrysene and other non-bay-region methylated isomers—provides a powerful comparative framework for structure-activity relationship (SAR) studies [1]. Mouse skin metabolic activation studies revealed high stereoselectivity in dihydrodiol formation, with the R,R-dihydrodiol enantiomer being significantly more tumorigenic than the S,S-enantiomer across tested methylchrysenes [2]. This class of compounds has been extensively employed to investigate how methyl substitution alters dihydrodiol epoxide formation, DNA adduct profiles, and ultimately tumorigenic potency [3].

metabolic activation dihydrodiol epoxide PAH metabolism structure-activity relationship

2-Methylchrysene CAS 3351-32-4: Primary Research and Industrial Application Scenarios Based on Verified Evidence


Negative Control Compound in Methylchrysene Carcinogenicity Structure-Activity Relationship (SAR) Studies

2-Methylchrysene serves as an essential low-activity comparator in mouse skin carcinogenicity and tumor initiation studies examining the position-dependent effects of methyl substitution on PAH biological activity. With marginal complete carcinogenicity and moderate tumor-initiating activity, 2-MeC provides the baseline against which the exceptionally high activity of 5-methylchrysene (comparable to benzo[a]pyrene) and the strong tumor-initiating activity of 3- and 6-methylchrysene can be quantitatively benchmarked [1]. This application is validated by Hecht et al. (1974), who established the complete carcinogenicity hierarchy across all six methylchrysene isomers (>99.9% purity) on mouse skin [1].

Certified Reference Material for Isomer-Specific Environmental PAH Quantification by GC-MS

2-Methylchrysene is supplied as a BCR® certified reference material specifically validated for the quantification of this analyte in soil and sediment samples using gas chromatography followed by mass spectrometric analysis . The demonstrated 17-fold variation in analytical response factors among methylated PAHs of identical molecular weight (242 g/mol) renders isomerically pure 2-MeC reference material indispensable for accurate environmental monitoring; quantification using a different methylchrysene isomer or a pooled alkyl-PAH response factor produces systematic overestimation or underestimation of actual environmental concentrations [2]. The compound is also employed as a chromatographic internal standard, with reproducible retention times documented across more than 3,000 injections [3].

Non-Potent AhR Agonist Control in Aryl Hydrocarbon Receptor Signaling Assays

In human AhR reporter gene assays, 2-methylchrysene exhibits AhR agonist potency similar to unsubstituted chrysene (approximately 1× baseline), distinguishing it from the atypically weak 5-methylchrysene (0.33× potency) and the hyper-potent 4-methylchrysene (6× potency) [4]. This intermediate and representative AhR activation profile, combined with comparable HepG2 cytotoxicity across all methylchrysenes, positions 2-MeC as an appropriate non-potent control compound for studies investigating AhR-mediated toxicity mechanisms where researchers require a compound with typical rather than extreme AhR agonist behavior [4].

Well-Ordered Structural Analog for Crystallographic and Molecular Orbital Studies of PAH Complexes

X-ray crystallographic analysis has established that 2-methylchrysene forms ordered 1:1 π-π* electron donor-acceptor complexes with 1,3,5-trinitrobenzene, in contrast to the considerable molecular disorder exhibited exclusively by 5-methylchrysene both alone and in its complexes [5]. This well-defined molecular geometry makes 2-MeC suitable as a reference compound for structural investigations of PAH stacking interactions and molecular orbital calculations, whereas the disordered 5-methylchrysene introduces structural ambiguity that complicates crystallographic interpretation [5]. The complete crystal structure of the 2-MeC complex has been determined and deposited, enabling its use in computational chemistry and molecular modeling applications [5].

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